An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structural elucidation, and key physicochemical characteristics of this promising molecule. By detailing experimental protocols and expected data, this document serves as a foundational resource for the further investigation and application of this compound in pharmaceutical and materials science.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][3] Its structural versatility and ability to participate in various biological interactions have led to the development of numerous clinically approved drugs.[2] The incorporation of an acrylic acid moiety to the pyrazole core, as in 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid, introduces a Michael acceptor and a carboxylic acid group, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will explore the fundamental physicochemical aspects of this specific derivative, providing a roadmap for its scientific exploration.
Synthesis and Structural Elucidation
The synthesis of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid is typically achieved through a multi-step process, beginning with the formation of the core pyrazole ring, followed by the introduction of the acrylic acid side chain. While specific experimental data for this exact molecule is not extensively published, a reliable synthetic route can be proposed based on established methodologies for similar pyrazole derivatives.[5]
Proposed Synthetic Pathway
A logical synthetic approach involves the Vilsmeier-Haack formylation of a 1-phenyl-3-p-tolyl-1H-pyrazole precursor, followed by a Knoevenagel condensation with malonic acid.
Caption: Proposed synthetic route for 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole
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To a solution of p-tolylacetone (1 equivalent) in glacial acetic acid, add phenylhydrazine (1 equivalent).
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into ice-cold water.
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Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure pyrazole precursor.
Step 2: Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
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In a round-bottom flask, cool a mixture of dimethylformamide (DMF, 3 equivalents) to 0°C.
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Slowly add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise, maintaining the temperature below 5°C.
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To this Vilsmeier reagent, add a solution of 1-phenyl-3-p-tolyl-1H-pyrazole (1 equivalent) in DMF.
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Stir the reaction mixture at room temperature for 12-16 hours.
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Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aldehyde.
Step 3: Synthesis of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid
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Dissolve the 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.
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Add a catalytic amount of piperidine and reflux the mixture for 8-10 hours.
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Cool the reaction mixture and acidify with dilute hydrochloric acid.
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Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Structural Elucidation
The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons of the phenyl and p-tolyl rings, a singlet for the pyrazole proton, vinylic protons of the acrylic acid moiety with characteristic coupling constants for the trans isomer, a singlet for the methyl group of the tolyl moiety, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the aromatic carbons, pyrazole ring carbons, vinylic carbons, the methyl carbon, and the carboxylic acid carbonyl carbon. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, C=C stretching of the acrylic and aromatic moieties, and C-N stretching of the pyrazole ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound (C20H18N2O2, MW: 318.37 g/mol ). |
Physicochemical Properties
A thorough understanding of the physicochemical properties is crucial for any potential application, particularly in drug development. The following section outlines key parameters and the experimental methods for their determination.
Physical State and Appearance
The compound is expected to be a solid at room temperature, likely crystalline, with a color ranging from white to pale yellow.
Melting Point
The melting point is a critical indicator of purity. It is determined using a melting point apparatus. For a pure crystalline solid, a sharp melting range is expected.
Solubility
Solubility in various solvents dictates its formulation possibilities and biological availability.
Experimental Protocol: Solubility Determination
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Add a known excess amount of the compound to a fixed volume of the solvent (e.g., water, ethanol, DMSO, acetone) in a sealed vial.
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Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.
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Centrifuge the samples to separate the undissolved solid.
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Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
| Solvent | Expected Solubility |
| Water | Low |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Moderately Soluble |
Acid Dissociation Constant (pKa)
The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Potentiometric Titration
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Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-ethanol).
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Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
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Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.
Experimental Protocol: Shake-Flask Method
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Prepare a biphasic system of n-octanol and water.
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Dissolve a known amount of the compound in one of the phases.
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Mix the two phases vigorously for a set period to allow for partitioning.
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Separate the two phases after they have settled.
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Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., UV-Vis or HPLC).
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Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Potential Biological Significance
While specific biological data for 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid is not yet widely available, the pyrazole scaffold is a well-established pharmacophore with a broad spectrum of activities.[1][2] Derivatives have shown promise as:
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Anti-inflammatory agents: Many pyrazole-containing compounds act as inhibitors of cyclooxygenase (COX) enzymes.[2]
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Anticancer agents: Some pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7]
-
Antimicrobial agents: The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.[5]
-
Neuroprotective agents: Certain pyrazole derivatives have shown potential in models of neurodegenerative diseases.[2]
The acrylic acid moiety can also contribute to biological activity through various mechanisms, including covalent modification of target proteins.
Conclusion
3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid is a compound of significant interest due to its hybrid structure, combining the versatile pyrazole core with a reactive acrylic acid side chain. This guide has provided a comprehensive framework for its synthesis, characterization, and the determination of its key physicochemical properties. The outlined experimental protocols offer a practical approach for researchers to generate reliable data, which will be essential for elucidating its full potential in medicinal chemistry and materials science. Further investigation into its biological activities is warranted and is expected to reveal novel therapeutic applications.
References
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. (2016, November 1). Retrieved from [Link]
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Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) - Nepal Journals Online. (2025, March 31). Retrieved from [Link]
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